molecular formula C14H19BO4 B1429711 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde CAS No. 1132669-90-9

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No. B1429711
CAS RN: 1132669-90-9
M. Wt: 262.11 g/mol
InChI Key: JRAWTSMQMAUECH-UHFFFAOYSA-N
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Description

“5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular formula of this compound is C12H19BN2O3 . The crystal structure of this compound has been studied using single crystal X-ray diffraction for crystallographic and conformational analyses .


Chemical Reactions Analysis

This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound is typically an oil-like substance at room temperature . The molecular weight of this compound is 250.10 g/mol .

Scientific Research Applications

Organic Synthesis

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde: is a valuable compound in organic synthesis. It serves as an intermediate for the synthesis of complex molecules through reactions such as Suzuki coupling . This reaction is pivotal for forming carbon-carbon bonds, enabling the construction of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of cyclopropanesulfonamide derivatives . These derivatives are explored for their potential as enzyme inhibitors, which can lead to the development of new therapeutic agents for diseases where enzyme regulation plays a crucial role .

Material Science

The compound finds application in material science, particularly in the development of novel copolymers . These copolymers have unique optical and electrochemical properties, making them suitable for use in electronic devices, sensors, and other advanced materials .

Analytical Chemistry

In analytical chemistry, boronic acids and their derivatives, like the compound , are used as fluorescent probes . They can detect and measure the presence of analytes such as sugars, hydrogen peroxide, and various ions, which is essential for environmental monitoring and biomedical diagnostics .

Environmental Science

This compound’s derivatives are investigated for their role in constructing stimulus-responsive drug carriers . These carriers can respond to environmental changes, such as pH or glucose levels, making them highly relevant for targeted drug delivery systems .

Boron Chemistry

As a boronic ester, it is a key player in boron chemistry, where it’s used to protect diols or as a reagent in various organic transformations. Its stability and reactivity make it a staple in the synthesis of boron-containing compounds, which have diverse applications ranging from catalysis to material science .

Future Directions

This compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs. In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . Furthermore, this compound can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAWTSMQMAUECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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